molecular formula C14H12N4O6S B5173450 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide CAS No. 5524-15-2

2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B5173450
CAS No.: 5524-15-2
M. Wt: 364.34 g/mol
InChI Key: ITVCZMHJWYYTMJ-UHFFFAOYSA-N
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Description

2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with the molecular formula C14H12N4O6S This compound is characterized by the presence of a thiophene ring, a dinitrobenzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the dinitrobenzoyl group. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The dinitrobenzoyl group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

The final step involves the coupling of the thiophene derivative with the dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The dinitrobenzoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-dinitrobenzoyl)amino]-N,N-diethylethanaminium
  • **2-[(3,5-dinitrobenzoyl)amino]-N,N-diethyl-N-methylethanaminium

Uniqueness

2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6S/c1-6-7(2)25-14(11(6)12(15)19)16-13(20)8-3-9(17(21)22)5-10(4-8)18(23)24/h3-5H,1-2H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVCZMHJWYYTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367203
Record name ST50932903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5524-15-2
Record name ST50932903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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